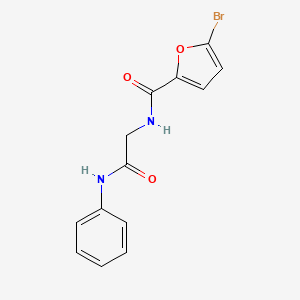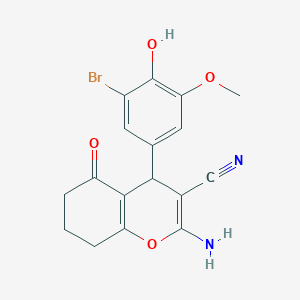![molecular formula C29H28N4O2 B5059786 N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea)](/img/structure/B5059786.png)
N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N''-[methylenebis(2-methyl-4,1-phenylene)]bis(N'-phenylurea), commonly known as MMPU, is a chemical compound that has gained significant attention in the field of scientific research. MMPU is a bisurea derivative that has been synthesized through a multistep process. This compound exhibits a range of biochemical and physiological effects, making it an attractive target for further research.
Mécanisme D'action
The mechanism of action of MMPU is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of tubulin polymerization. MMPU has been shown to bind to the colchicine-binding site of tubulin, thereby preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and apoptosis of tumor cells.
Biochemical and Physiological Effects
MMPU has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various tumor cell lines, including breast, lung, and colon cancer cells. MMPU has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, MMPU has been shown to exhibit antiviral activity against the hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MMPU is its selective accumulation in tumor cells, making it a promising candidate for the development of tumor-specific imaging agents. MMPU has also been shown to exhibit low toxicity in animal studies. However, one of the limitations of MMPU is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for MMPU research. One area of interest is the development of MMPU-based imaging agents for the diagnosis and monitoring of tumors. Another area of interest is the development of MMPU derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of MMPU and its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of MMPU involves the reaction of 2-methyl-4,1-phenylenediamine with phenyl isocyanate in the presence of a catalyst. This reaction leads to the formation of N-(2-methyl-4,1-phenylene)phenylurea, which is then reacted with formaldehyde to produce MMPU. The synthesis of MMPU is a multistep process that requires careful control of reaction conditions and purification steps to obtain a pure product.
Applications De Recherche Scientifique
MMPU has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. MMPU has also been studied for its potential use as a diagnostic agent for imaging tumors. Its ability to selectively accumulate in tumor cells makes it a promising candidate for the development of tumor-specific imaging agents.
Propriétés
IUPAC Name |
1-[2-methyl-4-[[3-methyl-4-(phenylcarbamoylamino)phenyl]methyl]phenyl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O2/c1-20-17-22(13-15-26(20)32-28(34)30-24-9-5-3-6-10-24)19-23-14-16-27(21(2)18-23)33-29(35)31-25-11-7-4-8-12-25/h3-18H,19H2,1-2H3,(H2,30,32,34)(H2,31,33,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URRPOVGWMJLIDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC2=CC(=C(C=C2)NC(=O)NC3=CC=CC=C3)C)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-bromophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5059705.png)
![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5059715.png)
![isopropyl 4,4,4-trifluoro-2-(1-hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}-2-naphthyl)-3-oxobutanoate](/img/structure/B5059717.png)
![3-(anilinocarbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5059742.png)

![N~1~-allyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5059760.png)
![1-(2-phenylethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5059763.png)
![methyl 4-{[3-({[3-(1H-pyrazol-1-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B5059778.png)
![N-methyl-1-(5-methyl-2-furyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B5059780.png)
![2-(6H-indolo[2,3-b]quinoxalin-6-yl)-N-mesitylacetamide](/img/structure/B5059788.png)
![N-({4-[(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)amino]phenyl}sulfonyl)acetamide](/img/structure/B5059791.png)

![5-[(5-iodo-2-furyl)methylene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5059802.png)
